Gracilamide B
Description
Gracilamide B is a naturally occurring ceramide first isolated from the marine sponge Grayella cyatophora and later identified in Oceanapia sp. . It has also been detected in the red macroalga Gracilaria asiatica and, more recently, in the microalga Porphyridium purpureum, marking its presence across diverse marine organisms . Structurally, this compound is characterized by a (2S,3S,4R)-configured ceramide backbone, comprising a 2-hydroxytetracosanoylamino group and a 1,3,4-hexadecanetriol moiety . Its stereochemical and spectroscopic properties align with synthetic and other natural ceramides, making it a subject of comparative studies in marine natural product chemistry.
Properties
Molecular Formula |
C43H85NO5 |
|---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
(2R)-10-(2-butylcyclopropyl)-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyhexacosan-2-yl]decanamide |
InChI |
InChI=1S/C43H85NO5/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-33-40(46)42(48)39(36-45)44-43(49)41(47)34-30-27-24-23-25-28-32-38-35-37(38)31-6-4-2/h37-42,45-48H,3-36H2,1-2H3,(H,44,49)/t37?,38?,39-,40+,41+,42-/m0/s1 |
InChI Key |
IMLLASGEPYOFKY-LHBUORQKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)[C@@H](CCCCCCCCC1CC1CCCC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(C(CO)NC(=O)C(CCCCCCCCC1CC1CCCC)O)O)O |
Synonyms |
gracilamide B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Similarities
Gracilamide B shares its absolute configuration (2S,3S,4R) with synthetic ceramides and related natural analogs. Key comparisons include:
Key Observations :
- Stereochemical Consistency : The 2S,3S,4R configuration is conserved across this compound, its synthetic counterpart, and ceramides from related sponges, confirming structural homology .
- NMR Shifts: Minor solvent-dependent variations exist (e.g., H-2 δ4.15 in CDCl₃ vs. δ4.29 in C₅D₅N), but correlations via COSY and HMBC analyses validate the proposed structures .
Q & A
Basic Research Questions
Q. How to formulate a research question on Gracilamide B that addresses existing literature gaps?
- Methodology :
Conduct a systematic literature review using databases (e.g., PubMed, SciFinder, Web of Science) to map existing studies on this compound’s chemical properties, synthesis, or bioactivity .
Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPICE (Setting, Perspective, Intervention, Comparison, Evaluation) to structure the question .
Validate the gap by cross-referencing review articles and identifying understudied areas (e.g., mechanisms of action, structural analogs) .
- Example :
- Weak: "What is this compound?"
- Strong: "How does the stereochemistry of this compound influence its interaction with cytochrome P450 enzymes?"
Q. What are the standard analytical techniques for characterizing this compound?
- Methodology :
Structural Elucidation : Use NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm molecular identity .
Purity Assessment : Employ HPLC with UV/Vis or diode-array detection (DAD) to quantify impurities .
Crystallography : Single-crystal X-ray diffraction for absolute configuration determination .
- Table 1 : Common Analytical Techniques
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Structural confirmation | Chemical shifts, coupling constants |
| HPLC | Purity analysis | Retention time, peak area |
| HR-MS | Molecular weight verification | m/z ratio, isotopic pattern |
Q. How to design a reproducible synthesis protocol for this compound?
- Methodology :
Document reaction conditions (solvent, temperature, catalysts) in detail .
Include step-by-step purification methods (e.g., column chromatography, recrystallization) .
Validate reproducibility through triplicate experiments and comparative yield analysis .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound to improve yield and purity?
- Methodology :
Design of Experiments (DoE) : Apply response surface methodology (RSM) to identify optimal reaction parameters (e.g., temperature, molar ratios) .
Catalyst Screening : Test chiral catalysts or enzymatic systems to enhance stereoselectivity .
In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How to resolve contradictions in reported pharmacological activities of this compound?
- Methodology :
Meta-analysis : Aggregate data from in vitro and in vivo studies to assess dose-response consistency .
Assay Validation : Replicate conflicting experiments under standardized conditions (e.g., cell lines, solvent controls) .
Mechanistic Studies : Use siRNA knockdown or CRISPR-edited models to isolate target pathways .
Q. What computational methods predict this compound’s molecular targets and mechanisms?
- Methodology :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with potential targets (e.g., kinases, GPCRs) .
Molecular Dynamics (MD) : Run 100-ns simulations to evaluate binding stability in physiological conditions .
QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects with bioactivity .
Q. How to integrate multi-omics data to elucidate this compound’s mode of action?
- Methodology :
Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes .
Metabolomics : Use LC-MS/MS to profile metabolic shifts (e.g., TCA cycle intermediates) .
Pathway Enrichment : Apply tools like Ingenuity Pathway Analysis (IPA) to map interactions across omics datasets .
Methodological Frameworks
Table 2 : Steps for Systematic Reviews on this compound
| Step | Action | Tools/Resources |
|---|---|---|
| 1 | Define scope | PRISMA checklist |
| 2 | Search grey literature | OpenGrey, ProQuest Dissertations |
| 3 | Risk of bias assessment | Cochrane RoB Tool |
| 4 | Data synthesis | RevMan, GRADEpro |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
